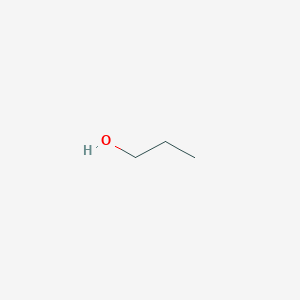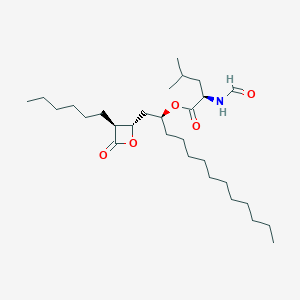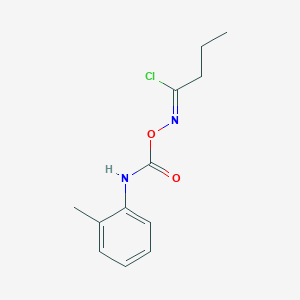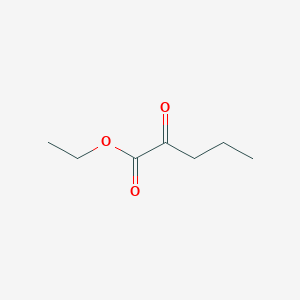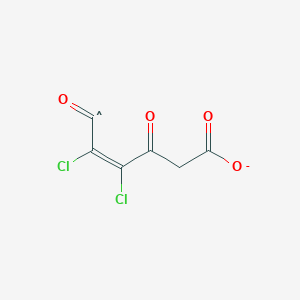
Dppd-phos 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dppd-phos 2-oxide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a phosphine oxide derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects. In
Wirkmechanismus
The mechanism of action of Dppd-phos 2-oxide is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to form stable complexes with various metal ions, including copper and palladium, which make it a useful ligand in catalytic reactions.
Biochemische Und Physiologische Effekte
Dppd-phos 2-oxide has been shown to have low toxicity and minimal side effects in vitro. It has been studied for its potential applications in drug delivery systems due to its ability to cross biological membranes and target specific cells. It has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dppd-phos 2-oxide in lab experiments is its high purity and stability. It has been shown to be a useful ligand in various catalytic reactions and has been used extensively in organic synthesis. However, its high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on Dppd-phos 2-oxide. One area of interest is its potential applications in drug delivery systems and as a fluorescent probe for imaging. It may also have potential applications in the treatment of oxidative stress-related diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
Dppd-phos 2-oxide can be synthesized through various methods, including the reaction of Dppd-phos with oxygen or hydrogen peroxide. The most common method involves the reaction of Dppd-phos with oxygen in the presence of a catalyst such as copper (I) chloride. This method yields a high purity product and has been used extensively in research studies.
Wissenschaftliche Forschungsanwendungen
Dppd-phos 2-oxide has been studied in various scientific fields, including organic chemistry, materials science, and biomedical research. In organic chemistry, it has been used as a ligand for various metal catalysts, including palladium and rhodium. It has also been used as a stabilizer for polymer materials and as a reagent in organic synthesis. In biomedical research, it has been studied for its potential applications in drug delivery systems and as a fluorescent probe for imaging.
Eigenschaften
CAS-Nummer |
145051-55-4 |
|---|---|
Produktname |
Dppd-phos 2-oxide |
Molekularformel |
C18H19O3P |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
4,6-diphenyl-2-prop-2-enyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C18H19O3P/c1-2-13-22(19)20-17(15-9-5-3-6-10-15)14-18(21-22)16-11-7-4-8-12-16/h2-12,17-18H,1,13-14H2 |
InChI-Schlüssel |
LSELVNDFXRDUHX-UHFFFAOYSA-N |
SMILES |
C=CCP1(=O)OC(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCP1(=O)OC(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
4,6-diphenyl-2-(2-propenyl)-1,3-dioxa-2-phosphorinane 2-oxide DPPD-phos 2-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)



